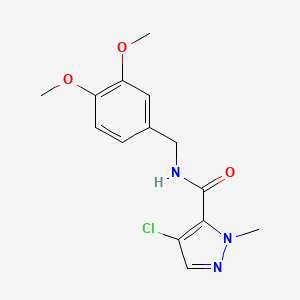![molecular formula C17H16BrClN2O B5290883 {[5-(4-bromophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5290883.png)
{[5-(4-bromophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-(4-bromophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride, commonly known as BFMPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BFMPH has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic uses. In
Mécanisme D'action
The mechanism of action of BFMPH is not fully understood. However, it has been suggested that BFMPH may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. BFMPH has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BFMPH has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. BFMPH has also been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.
Avantages Et Limitations Des Expériences En Laboratoire
BFMPH has several advantages for use in lab experiments. It has been shown to have significant activity against various cancer cell lines, making it a promising candidate for further study. BFMPH has also been shown to have neuroprotective effects, which may have important implications for the treatment of neurological disorders. However, there are also limitations to the use of BFMPH in lab experiments. The mechanism of action of BFMPH is not fully understood, and it may have off-target effects that need to be further studied.
Orientations Futures
There are several future directions for research on BFMPH. One area of research could focus on further elucidating the mechanism of action of BFMPH. This could involve studying the effects of BFMPH on specific enzymes and signaling pathways involved in cell growth and proliferation. Another area of research could focus on the development of new derivatives of BFMPH with improved pharmacological properties. Finally, further studies could be conducted to investigate the potential therapeutic applications of BFMPH in the treatment of cancer and neurological disorders.
Conclusion:
In conclusion, BFMPH is a promising compound with significant potential for use in the field of medicinal chemistry. The synthesis method of BFMPH has been optimized to increase yield and purity. BFMPH has been shown to have significant activity against various cancer cell lines, induce apoptosis, and reduce inflammation. BFMPH has also been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival. Further research is needed to fully elucidate the mechanism of action of BFMPH and to investigate its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BFMPH involves the reaction of 5-(4-bromophenyl)-2-furfural with 2-(aminomethyl)pyridine in the presence of hydrochloric acid. The final product is obtained as a hydrochloride salt. The synthesis method has been optimized to increase the yield and purity of the product.
Applications De Recherche Scientifique
BFMPH has been studied extensively for its potential therapeutic applications. It has been shown to have significant activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BFMPH has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-pyridin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O.ClH/c18-14-6-4-13(5-7-14)17-9-8-16(21-17)12-19-11-15-3-1-2-10-20-15;/h1-10,19H,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZAYJDFHJDYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC=C(O2)C3=CC=C(C=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzyl 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5290802.png)
![methyl 4-(3-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5290810.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5290822.png)

![4-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride](/img/structure/B5290831.png)
![4-(5-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5290839.png)
![5-bromo-N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5290850.png)


![4-benzyl-5-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5290878.png)
![2-[2-(2-methoxy-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B5290884.png)
![3-methyl-9-[(8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3,9-diazaspiro[5.6]dodecane](/img/structure/B5290894.png)

![methyl 2-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5290909.png)
